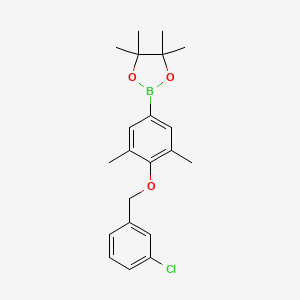2-(4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13793842
Molecular Formula: C21H26BClO3
Molecular Weight: 372.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H26BClO3 |
|---|---|
| Molecular Weight | 372.7 g/mol |
| IUPAC Name | 2-[4-[(3-chlorophenyl)methoxy]-3,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C21H26BClO3/c1-14-10-17(22-25-20(3,4)21(5,6)26-22)11-15(2)19(14)24-13-16-8-7-9-18(23)12-16/h7-12H,13H2,1-6H3 |
| Standard InChI Key | AOGLZIXSLYGWST-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC(=CC=C3)Cl)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC(=CC=C3)Cl)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound belongs to the class of 1,3,2-dioxaborolanes, characterized by a five-membered boron-containing ring. Its IUPAC name reflects the substitution pattern:
-
4,4,5,5-Tetramethyl groups on the dioxaborolane ring enhance steric bulk, improving stability against hydrolysis .
-
4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl substituent introduces aromatic diversity, with a chlorine atom at the 3-position of the benzyl group and methyl groups at the 3- and 5-positions of the phenyl ring .
The molecular formula C₂₁H₂₅BClO₃ and exact mass of 372.7 g/mol were confirmed via PubChem data . The chlorine atom and methoxy group contribute to electronic effects, influencing reactivity in cross-coupling reactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₅BClO₃ | |
| Molecular Weight | 372.7 g/mol | |
| IUPAC Name | 2-[4-[(3-Chlorophenyl)methoxy]-3,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| CAS Number | 2828440-10-2 |
Synthetic Pathways and Optimization
General Synthesis of Dioxaborolanes
The synthesis of pinacol boronic esters typically involves reacting boronic acids with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. For example, 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized via a three-step procedure starting from dichloromethane, involving boronic acid formation, protection with pinacol, and halogen exchange .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boronic Ester Formation | Pinacol, MgSO₄, CH₂Cl₂, 16 h, rt | 85% | |
| Cross-Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 120°C, 0.5 h | 78% |
Physicochemical Properties and Stability
Thermal and Solubility Profiles
-
Storage: Recommended at 2–8°C in airtight containers to prevent hydrolysis .
-
Solubility: Likely soluble in dichloromethane, THF, and dioxane, based on analogous dioxaborolanes .
Spectroscopic Data
-
¹¹B NMR: Expected resonance near δ 30 ppm, typical for sp²-hybridized boron in dioxaborolanes .
-
¹H NMR: Peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.0–1.3 ppm), and methoxy protons (δ 3.8 ppm) .
Applications in Organic Synthesis and Drug Discovery
Cross-Coupling Reactions
As a boronic ester, this compound serves as a versatile coupling partner in Suzuki-Miyaura reactions, enabling C–C bond formation. For example, 2-(3-chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PubChem CID: 53415384) has been used to synthesize biaryl structures in medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume